Methyl 6-chloro-5-(chloromethyl)picolinate is a chemical compound belonging to the class of picolinate derivatives. It features a pyridine ring substituted with chlorine and chloromethyl groups, contributing to its unique chemical properties. The compound has the molecular formula and a molecular weight of approximately 205.06 g/mol. Its structure includes a methyl ester functional group, which enhances its reactivity and solubility in organic solvents.
Research indicates that methyl 6-chloro-5-(chloromethyl)picolinate exhibits biological activity that may be relevant in pharmacology. Compounds with similar structures have shown potential as:
The synthesis of methyl 6-chloro-5-(chloromethyl)picolinate typically involves multi-step organic reactions. A common synthetic route includes:
This multi-step process allows for precise control over the functional groups introduced into the molecule.
Methyl 6-chloro-5-(chloromethyl)picolinate has several potential applications:
Interaction studies involving methyl 6-chloro-5-(chloromethyl)picolinate focus on its binding affinity to various biological targets. Key areas include:
These studies are crucial for understanding the pharmacological profile of this compound and its derivatives.
Methyl 6-chloro-5-(chloromethyl)picolinate shares structural and functional similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 6-chloro-5-methylpicolinate | Contains a methyl group instead of chloromethyl | |
| Methyl 6-chloro-5-(trifluoromethyl)picolinate | Contains trifluoromethyl group enhancing lipophilicity | |
| Ethyl 6-chloro-5-(trifluoromethyl)picolinate | Ethyl ester variant with similar properties | |
| Methyl 5-(trifluoromethyl)picolinate | Lacks chlorine substituents, differing biological activity |
These compounds highlight the diversity within picolinate derivatives while emphasizing the unique chlorine and chloromethyl substitutions present in methyl 6-chloro-5-(chloromethyl)picolinate, which may influence its reactivity and biological interactions significantly.